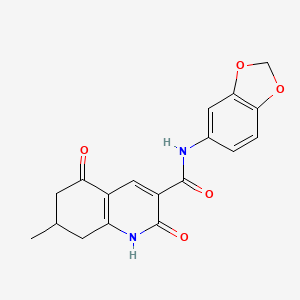
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety and a hexahydroquinoline core
准备方法
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Coupling of the Benzodioxole and Hexahydroquinoline Units: This step involves the formation of an amide bond between the benzodioxole moiety and the hexahydroquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
化学反应分析
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .
科学研究应用
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit mitochondrial membrane potential in tumor cells under glucose starvation conditions.
Biological Research: The compound is used to study the metabolic pathways of cancer cells, particularly those related to glucose metabolism and mitochondrial function.
Chemical Biology: It serves as a tool compound to explore the mechanisms of synthetic lethality in cancer cells.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties
作用机制
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition leads to the disruption of mitochondrial function, which is critical for the survival of glucose-starved tumor cells. The compound targets pathways that are essential for mitochondrial energy production, thereby inducing cell death in cancer cells .
相似化合物的比较
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Amuvatinib Derivatives: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole Derivatives: Compounds like 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid have been evaluated for their COX inhibitory and cytotoxic activities.
Quinoline Derivatives: These compounds, such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.
The uniqueness of this compound lies in its dual functionality, combining the properties of both benzodioxole and hexahydroquinoline moieties, which enhances its potential as a therapeutic agent.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-9-4-13-11(14(21)5-9)7-12(18(23)20-13)17(22)19-10-2-3-15-16(6-10)25-8-24-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUUGGWMINOYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5339281.png)
![1-(4-carboxy-1,3-oxazol-2-yl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5339282.png)
![4-{4-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5339285.png)
![4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5339288.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5339294.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)
![8-[2-(1H-pyrrol-1-yl)pentanoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5339309.png)
![7-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339317.png)
![(1R*,5S*,6r)-3-cyclopentyl-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5339326.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5339338.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B5339349.png)
![3,7-dimethyl-11-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5339368.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5339374.png)
![N-(2,5-difluorophenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339382.png)
